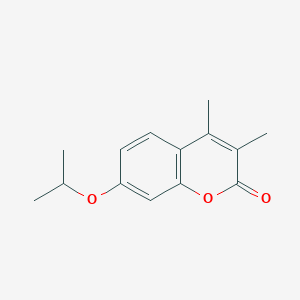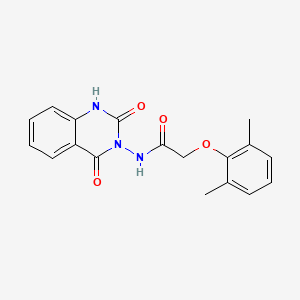![molecular formula C18H27N3O2S B5712764 ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5712764.png)
ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C18H27N3O2S It is known for its unique structure, which includes a piperidine ring and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with ethyl 4-aminobenzoate in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and benzoate ester are crucial for its binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **ETHYL 4-[(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)AMINO]CARBOTHIOYL]AMINO]BENZOATE
- **ETHYL 4-[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL]AMINO]BENZOATE
Uniqueness
ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its specific substitution pattern on the piperidine ring and the presence of a benzoate ester. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
ethyl 4-[2-(4-methylpiperidin-1-yl)ethylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-3-23-17(22)15-4-6-16(7-5-15)20-18(24)19-10-13-21-11-8-14(2)9-12-21/h4-7,14H,3,8-13H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPAGMQARBDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)

![(2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B5712707.png)


![N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5712740.png)
![(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5712747.png)
![3-{[(1-Benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B5712752.png)



![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
